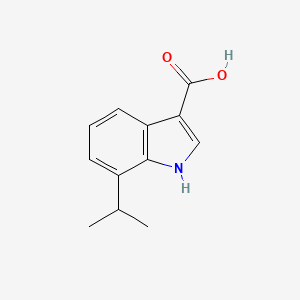

7-Isopropyl-1H-indole-3-carboxylic acid

Description

Ubiquity and Versatility of the Indole (B1671886) Moiety in Organic Chemistry and Chemical Biology

The indole moiety, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged and versatile scaffold in organic synthesis and chemical biology. researchgate.netmdpi.com Its prevalence is evident in a multitude of natural products, pharmaceuticals, and advanced materials. researchgate.net This significance stems from its role as a structural component of the essential amino acid tryptophan, which is a precursor to vital biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govnih.gov

The indole nucleus is a key element in many natural and synthetic molecules that exhibit significant biological activity. nih.gov Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antihypertensive activities. researchgate.netchula.ac.th The ability of the indole framework to mimic peptide structures allows it to bind reversibly to various enzymes and receptors, making it a focal point in drug discovery. chula.ac.th The structural and functional versatility of indole derivatives establishes them as privileged scaffolds in the development of novel therapeutic agents. mdpi.com

Indole-3-carboxylic Acid as a Critical Building Block for Novel Compounds

Within the vast family of indole derivatives, indole-3-carboxylic acid serves as a crucial synthetic intermediate for creating more complex and novel compounds. researchgate.net The carboxylic acid group at the C3 position of the indole ring is reactive and allows for various chemical modifications, making it an important precursor for the synthesis of diverse heterocyclic derivatives. researchgate.net

Researchers have developed numerous synthetic methodologies to create indole-3-carboxylic acid and its esters, which can then be further derivatized. nih.govfrontiersin.org For instance, it is a precursor in the synthesis of α-substituted indole-3-acetic acids and 3,3-diindolepropionic acid derivatives, which have been investigated for their herbicidal activities. frontiersin.org Furthermore, novel series of indole-3-carboxylic acid derivatives have been synthesized by linking them with amino acids and peptides, resulting in compounds with significant biological activities. researchgate.net Its role as a foundational structure is also highlighted in its use to synthesize auxin mimics for agricultural applications and as a starting point for multi-step syntheses of complex therapeutic candidates. nih.gov

Therapeutic Potential of Indole-3-carboxylic Acid Derivatives

The derivatization of the indole-3-carboxylic acid scaffold has led to the discovery of numerous compounds with significant therapeutic potential. These derivatives have been explored for a wide range of pharmacological applications.

Recent studies have shown that novel derivatives of indole-3-carboxylic acid exhibit high affinity for the angiotensin II receptor (AT1 subtype), demonstrating potent antihypertensive activity in preclinical models, in some cases superior to existing drugs like losartan (B1675146). nih.gov In the realm of oncology, indole-3-carboxylic acid has been shown to enhance the anti-cancer effects of doxorubicin (B1662922) in colorectal cancer cells by inducing cellular senescence. researchgate.net Other derivatives have been synthesized and evaluated for their activity against various cancer cell lines and as potential antimicrobials. researchgate.net The core structure has also been used to develop compounds with antitubercular and antifungal properties. chula.ac.th

Chemical and Physical Properties of 7-Isopropyl-1H-indole-3-carboxylic acid

While extensive research exists for the broader class of indole-3-carboxylic acids, detailed public scientific literature specifically investigating the synthesis, properties, and biological activities of this compound is limited. It is primarily available through chemical suppliers for research purposes. bldpharm.combldpharm.com

| Property | Value | Source |

| CAS Number | 948581-63-3 | bldpharm.combldpharm.com |

| Molecular Formula | C₁₂H₁₃NO₂ | Inferred from name |

| Use | Research Only | bldpharm.com |

Structure

3D Structure

Properties

CAS No. |

948581-63-3 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

7-propan-2-yl-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C12H13NO2/c1-7(2)8-4-3-5-9-10(12(14)15)6-13-11(8)9/h3-7,13H,1-2H3,(H,14,15) |

InChI Key |

RCGSGKAXMLQKFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC2=C1NC=C2C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Isopropyl 1h Indole 3 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways for Indole-3-carboxylic Acids

The construction of the indole-3-carboxylic acid framework has traditionally relied on multi-step sequences that first establish the core indole (B1671886) ring system, followed by the introduction and manipulation of functional groups.

Multi-Step Approaches to the Indole Ring System

Several classical named reactions provide access to the indole nucleus, which can then be further functionalized to yield the desired carboxylic acid. These methods often involve the formation of the pyrrole (B145914) ring fused to a benzene (B151609) ring starting from substituted anilines or related precursors.

One prominent strategy is the Fischer indole synthesis , which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of a 7-substituted indole, a (2-isopropylphenyl)hydrazine would be a key starting material. The general mechanism proceeds through the formation of a phenylhydrazone, followed by a acs.orgacs.org-sigmatropic rearrangement to generate an imine, which then cyclizes and eliminates ammonia to form the aromatic indole ring.

Another versatile method is the Larock indole synthesis , a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. This reaction offers a high degree of flexibility in introducing substituents on both the benzene and pyrrole rings of the indole core. To achieve a 7-isopropyl substitution, one would start with 2-iodo-6-isopropylaniline. The reaction proceeds via oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by alkyne insertion and subsequent cyclization.

The Bischler-Möhlau indole synthesis provides a route to 2-aryl-indoles from α-bromo-acetophenone and an excess of aniline. While this method is more commonly used for 2-substituted indoles, modifications can allow for broader substitution patterns. The mechanism involves the initial formation of an α-anilino ketone, which then undergoes an acid-catalyzed cyclization and dehydration.

A more recent multi-step approach involves a flow synthesis methodology. For instance, the treatment of a substituted 2-chloronitrobenzene with ethyl cyanoacetate in a base-mediated SNAr reaction, followed by a heterogeneous hydrogenation, can produce the corresponding indole-3-carboxylic ester. This method offers advantages in terms of scalability and safety.

Functional Group Introduction and Esterification Strategies

Once the indole ring is formed, the introduction of the carboxylic acid group at the C3 position is a critical step. If not installed during the initial ring formation, this can be achieved through various methods, such as the Vilsmeier-Haack formylation followed by oxidation.

Esterification of the indole-3-carboxylic acid is a common transformation to protect the carboxylic acid, increase solubility in organic solvents, or to serve as a precursor for further derivatization. The Fischer esterification is a classical and widely used method for this purpose. It involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or a sulfonic acid like p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

| Reactant (Indole-3-carboxylic acid) | Alcohol | Catalyst | Conditions | Product (Ester) | Yield |

| General Indole-3-carboxylic acid | Methanol | H₂SO₄ | Reflux | Methyl indole-3-carboxylate (B1236618) | Good to Excellent |

| General Indole-3-carboxylic acid | Ethanol | TsOH | Reflux | Ethyl indole-3-carboxylate | Good to Excellent |

| General Indole-3-carboxylic acid | Isopropanol | H₂SO₄ | Reflux | Isopropyl indole-3-carboxylate | Good |

Contemporary Approaches in Indole-3-carboxylic Acid Synthesis

Modern synthetic chemistry has focused on developing more efficient and atom-economical methods for the synthesis and modification of indole-3-carboxylic acids. These include novel decarboxylation techniques that allow for the strategic removal of the carboxylic acid group to introduce other functionalities.

Decarboxylation Methods

Decarboxylation of indole-3-carboxylic acids can be a key step in the synthesis of various indole derivatives. Recent advancements have led to the development of both metal-free and metal-catalyzed protocols.

The removal of the carboxylic acid group from the C3 position of the indole ring can be achieved under surprisingly mild, metal-free conditions. These methods are advantageous as they avoid the potential for metal contamination in the final product.

One effective method utilizes potassium carbonate (K₂CO₃) as a catalyst . Heating the indole-3-carboxylic acid in the presence of a catalytic amount of K₂CO₃ in a suitable solvent leads to the efficient removal of CO₂.

Alternatively, acetonitrile has been found to promote the decarboxylation of indole-3-carboxylic acids under basic conditions. The reaction proceeds smoothly to give the corresponding indole in good to excellent yields.

| Substrate (Indole-3-carboxylic acid) | Conditions | Product (Indole) | Yield |

| General Indole-3-carboxylic acid | K₂CO₃ (cat.), Solvent, Heat | C3-unsubstituted Indole | Good to Excellent |

| General Indole-3-carboxylic acid | Acetonitrile, Base, Heat | C3-unsubstituted Indole | Good to Excellent |

A more functionalizing approach to decarboxylation involves the use of transition metal catalysts to couple the indole core with another molecule in place of the carboxyl group. A notable example is the gold(III)-catalyzed decarboxylative C3-benzylation .

This reaction involves the treatment of an indole-3-carboxylic acid with a benzylic alcohol in the presence of a gold(III) catalyst, often in water as the solvent. The reaction proceeds via a cascade mechanism where the gold catalyst facilitates both the decarboxylation of the indole-3-carboxylic acid and the dehydrative coupling with the benzylic alcohol. This method provides a direct and efficient route to 3-benzylindoles. wikipedia.org

| Indole-3-carboxylic Acid Substrate | Benzylic Alcohol | Catalyst | Solvent | Product (3-Benzylindole) | Yield |

| General Indole-3-carboxylic acid | Benzyl (B1604629) alcohol | Au(III) salt | Water | 3-Benzylindole | Moderate to Excellent |

| 5-Methoxyindole-3-carboxylic acid | 4-Methoxybenzyl alcohol | Au(III) salt | Water | 3-(4-Methoxybenzyl)-5-methoxyindole | High |

| 6-Chloroindole-3-carboxylic acid | Benzyl alcohol | Au(III) salt | Water | 3-Benzyl-6-chloroindole | Good |

Cascade and Multi-Component Reactions (MCRs)

Cascade and multi-component reactions represent highly efficient strategies in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. These approaches minimize waste, reduce reaction times, and often lead to increased yields compared to traditional multi-step syntheses. In the context of 7-Isopropyl-1H-indole-3-carboxylic acid and its derivatives, these methodologies offer innovative and powerful routes to access these valuable compounds.

One-Pot Cascade Synthesis via Carbon Atom Translocation (e.g., using isatins and DMSO)

A robust one-pot cascade method for the synthesis of indole-3-carboxylic acids has been developed utilizing isatins and dimethyl sulfoxide (DMSO). rsc.org This reaction proceeds through a one-carbon translocation, which involves the in situ generation of an α,β-unsaturated methylvinylsulfoxide, followed by amide bond cleavage and subsequent ring closure. rsc.org The versatility of this method allows for the synthesis of a variety of substituted indole-3-carboxylic acids. By tuning the reaction conditions, such as the introduction of molecular oxygen, the methodology can be extended to produce anthranilic acid derivatives. rsc.org This approach has been successfully applied to the synthesis of commercially available drugs, demonstrating its practical utility. rsc.org

Table 1: Key Features of the One-Pot Cascade Synthesis

| Feature | Description |

|---|---|

| Starting Materials | Isatins and DMSO |

| Key Intermediate | α,β-unsaturated methylvinylsulfoxide |

| Core Mechanism | One-carbon translocation, amide bond cleavage, ring closure |

| Products | Indole-3-carboxylic acids, Anthranilic acid derivatives (with O2) |

Three-Component Interrupted Ugi Reactions for Indole-3-carboxamidines

A novel one-pot, three-component synthesis of 1H-indole-3-carboxamidines has been reported, starting from readily available N-alkyl-N-(1H-indol-2-ylmethyl)amines, isocyanides, and carbonyl compounds. thieme-connect.com This strategy leverages the ability of the indole nucleus to interrupt the classical Ugi reaction by intercepting the nascent nitrilium ion. thieme-connect.com The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent reactions, typically involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form an α-acetamido carboxamide derivative. semanticscholar.org The key intermediate in the Ugi reaction is the nitrilium ion, which can be trapped by various nucleophiles. semanticscholar.orgnih.gov In this interrupted Ugi approach, the electron-rich C3 position of the indole ring acts as the internal nucleophile, attacking the nitrilium ion intermediate and leading to the formation of the indole-3-carboxamidine scaffold. thieme-connect.com

This methodology provides a direct and efficient route to a range of heteroarylogous 1H-indole-3-carboxamidines. The reaction's success hinges on the interception of the nitrilium ion by the C3 of the indole. thieme-connect.com

Transition Metal-Catalyzed Functionalization

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of this compound and its derivatives, copper and palladium-catalyzed reactions offer powerful methods for intramolecular amination and C-H functionalization.

Copper(I)-Catalyzed Intramolecular Amination

Copper-catalyzed intramolecular amination reactions provide an effective means for the construction of N-heterocyclic compounds, including indole derivatives. rsc.org A copper-catalyzed intramolecular dearomative amination of indoles, proceeding via a formal aza-Wacker reaction, has been described to afford polycyclic indolines. rsc.orgresearchgate.netrsc.org This process utilizes molecular oxygen as the oxidant and can lead to the formation of aza-polycyclic indoline molecules bearing exocyclic C=C bonds in moderate to excellent yields. rsc.orgrsc.org Notably, when C3-unsubstituted indoles are used as substrates, indolin-3-ones can be obtained. rsc.orgrsc.org

The choice of the copper catalyst and reaction conditions is crucial for the success of these transformations. For instance, while various copper salts can be employed, the addition of water can significantly impact the product yield in certain cases. rsc.org A Cu(OAc)2-mediated intramolecular aromatic C-H amination has also been shown to proceed with the aid of a picolinamide-type bidentate coordination group to yield indolines. nih.govacs.org This method is advantageous as it can occur under noble-metal-free conditions. nih.govacs.org

Table 2: Comparison of Copper-Catalyzed Intramolecular Amination Methods

| Method | Catalyst System | Substrate | Product | Key Features |

|---|---|---|---|---|

| Dearomative Amination | Cu(I) catalyst, O2 oxidant | Indoles | Polycyclic indolines, Indolin-3-ones | Aza-Wacker type reaction, dearomative |

Palladium-Catalyzed Directed C-H Functionalization and Decarboxylation

Palladium catalysis is a versatile tool for the direct functionalization of C-H bonds, a strategy that avoids the need for pre-functionalized starting materials. beilstein-journals.org In the context of indoles, palladium-catalyzed C-H functionalization has been extensively explored for the introduction of various substituents at different positions of the indole ring. beilstein-journals.orgnih.govrsc.org

The use of a directing group on the indole nitrogen or at the C3 position can control the regioselectivity of the C-H activation. For instance, a formyl group at the C3 position can direct C4-arylation. acs.org Interestingly, when indole-3-carboxylic acid or its methyl ester is subjected to functionalization with aryl iodides using a specific Pd(II)-catalyst system, decarboxylation occurs, followed by the formation of C2-arylated indoles. acs.org This highlights a powerful strategy where the carboxylic acid group not only acts as a directing group but is also subsequently removed, allowing for functionalization at a different position.

Palladium-catalyzed reactions have also been developed for the dual C-H functionalization of indoles. rsc.org These reactions can form two C-C bonds in a single operation, leading to the rapid construction of complex fused-ring systems. rsc.org Furthermore, palladium catalysis can be combined with other transformations in one-pot procedures, such as the synthesis of 4-amino/alkoxyindole-3-carboxylic acid derivatives from 4-bromoindole-3-carboxylic acid derivatives through a sequential nucleophilic substitution and C-N or C-O cross-coupling. nih.gov

Classical and Modern Indole Synthesis Adaptations

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with a rich history of named reactions and a continuous evolution of new methodologies. Both classical and modern approaches can be adapted for the synthesis of specifically substituted indoles like this compound.

Classical indole syntheses, such as the Fischer, Bartoli, and Larock methods, typically involve the construction of the pyrrole ring onto a pre-existing benzene ring. nih.gov These methods, while foundational, often require harsh conditions or the use of hazardous reagents like hydrazines. beilstein-journals.org

Modern adaptations and novel strategies often focus on milder reaction conditions, greater functional group tolerance, and improved atom economy. One contemporary approach involves building the benzenoid portion of the indole onto a substituted pyrrole precursor. nih.gov This strategy can be advantageous for controlling the substitution pattern of the final indole product. For example, a flexible and efficient conversion of pyrrole-3-carboxaldehydes to substituted 7-amino-5-cyanoindoles has been developed. nih.gov This method utilizes a three-component Wittig reaction followed by an intramolecular Houben-Hoesch reaction to construct the benzene ring. The resulting 7-aminoindole can then be further functionalized. nih.gov

Another modern approach involves a palladium-mediated cascade Tsuji-Trost reaction and Heck coupling of N-Ts o-haloanilines with allyl esters or amides to furnish substituted indole-3-acetic acid derivatives. organic-chemistry.org This one-pot synthesis demonstrates the power of cascade reactions in rapidly assembling complex indole structures. organic-chemistry.org The development of flow chemistry has also been applied to indole synthesis, allowing for a scalable and continuous production of indole derivatives. beilstein-journals.org

Table 3: Overview of Indole Synthesis Strategies

| Strategy | Description | Examples | Advantages |

|---|---|---|---|

| Classical Syntheses | Construction of the pyrrole ring onto a benzene precursor. | Fischer, Bartoli, Larock | Well-established, widely used. |

| Modern Adaptations | Building the benzene ring onto a pyrrole precursor. | Wittig/Houben-Hoesch sequence from pyrrole-3-carboxaldehydes. | Control of substitution, milder conditions. |

| Cascade Reactions | Multi-step transformations in a single pot. | Pd-catalyzed Tsuji-Trost/Heck coupling. | High efficiency, reduced waste. |

Regioselective Functionalization of the Indole Ring System

Further diversification of the this compound scaffold can be achieved through regioselective functionalization of the indole ring. The presence of the isopropyl group at the C-7 position and the carboxylic acid at the C-3 position influences the reactivity of the other positions on the indole nucleus.

With the C-3 position occupied by a carboxylic acid group, functionalization of the pyrrole ring primarily targets the C-2 position. The carboxylic acid group at C-3 can act as a directing group in certain reactions, facilitating functionalization at adjacent positions. However, in some instances, functionalization at C-2 is accompanied by decarboxylation at the C-3 position.

Palladium-catalyzed cross-coupling reactions are effective for C-2 arylation of indole-3-carboxylic acids. These reactions often proceed with concomitant decarboxylation to yield 2-arylindoles. Similarly, palladium-catalyzed C-2 alkenylation of indole-3-carboxylic acids with alkenes can lead to the formation of 2-vinylindoles, also through an oxidative coupling and decarboxylation pathway.

Modification of the C-3 carboxylic acid itself represents another functionalization strategy. Standard organic transformations can be employed to convert the carboxylic acid into esters, amides, or other functional groups, thereby introducing molecular diversity at this position.

Table 3: Examples of C-2 Functionalization Reactions of Indole-3-Carboxylic Acid Derivatives

| Reaction Type | Reagents and Conditions | Product Type |

| C-2 Arylation | Aryl iodides, Pd(II) catalyst | 2-Arylindoles (via decarboxylation) |

| C-2 Alkenylation | Alkenes, Pd catalyst | 2-Vinylindoles (via decarboxylation) |

The nitrogen atom of the indole ring (N-1) is a common site for functionalization, which can significantly modulate the biological activity of the molecule. N-alkylation and N-arylation are the most prevalent modifications.

N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.org Alternatively, phase-transfer catalysis can be employed for N-alkylation under milder conditions.

N-arylation of indoles can be accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination reactions. nih.govacs.org These methods allow for the introduction of a wide range of aryl and heteroaryl substituents at the N-1 position. For instance, N-substituted indole-3-carboxylic acid derivatives can be synthesized via a Cu(I)-catalyzed intramolecular amination of aryl bromides. nih.gov

Table 4: General Methods for N-1 Functionalization of Indoles

| Functionalization | Reagents and Conditions |

| N-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., DMF) |

| N-Arylation (Ullmann) | Aryl halide, Copper catalyst, Base |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base |

Structure Activity Relationship Sar Investigations of 7 Isopropyl 1h Indole 3 Carboxylic Acid Derivatives

Ligand-Receptor Interactions and Binding Affinity

The unique arrangement of the 7-isopropyl-1H-indole-3-carboxylic acid core structure dictates its ability to bind to specific receptors. The following sections explore the binding characteristics of its derivatives to the serotonin (B10506) 5-HT2C and angiotensin II type 1 receptors.

Affinity and Selectivity for Serotonin 5-HT2C Receptors

While direct studies on the this compound scaffold's affinity for the 5-HT2C receptor are not extensively available in the reviewed literature, research on related indole-3-carboxylic acid derivatives provides valuable insights. For instance, a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides has been identified as potent 5-HT2C receptor antagonists. Within this series, certain compounds have demonstrated high affinity and selectivity for the 5-HT2C receptor over other serotonin and dopamine (B1211576) receptors. This suggests that the indole-3-carboxylic acid core is a promising pharmacophore for targeting the 5-HT2C receptor.

The selectivity of ligands for the 5-HT2C receptor is crucial, as off-target effects at the related 5-HT2A and 5-HT2B receptors can lead to undesirable side effects. The structural features of the ligand, including the nature and position of substituents on the indole (B1671886) ring, play a critical role in determining this selectivity. Further investigation into 7-substituted derivatives is warranted to elucidate the specific contribution of the isopropyl group to 5-HT2C receptor affinity and selectivity.

Angiotensin II Receptor (AT1R) Antagonism

Derivatives of indole-3-carboxylic acid have been the subject of molecular design and synthesis aimed at developing novel angiotensin II receptor 1 (AT1R) antagonists. nih.gov Radioligand binding studies have shown that these new derivatives can exhibit high nanomolar affinity for the AT1R, comparable to established pharmaceuticals like losartan (B1675146). nih.gov The development of these antagonists has been guided by pharmacophore mimicry of the C-terminal region of angiotensin II. nih.gov

Structurally, these non-peptide antagonists often feature a heterocyclic system, an alkyl chain, and an acidic group, which in this case is the carboxylic acid at the 3-position of the indole ring. nih.gov The lipophilic n-butyl side chain of some lead compounds is thought to occupy a similar space as the aliphatic side chain of the isoleucine at position 5 of angiotensin II. nih.gov This highlights the importance of the substitution pattern on the indole core for effective binding to the AT1R. The antihypertensive effects of these compounds have been demonstrated in spontaneously hypertensive rats, with some derivatives showing a significant and prolonged reduction in blood pressure upon oral administration. nih.govnih.gov One particular derivative demonstrated a maximal response of lowering the mean blood pressure by 53 mmHg at a 5 mg/kg dose and 64 mmHg at a 10 mg/kg dose, with the effect lasting over 24 hours. nih.gov

Influence of Substituent Modifications on Biological Activity

Impact of Isopropyl and Sec-butyl Groups on Activity

Direct comparative studies on the biological activity of 7-isopropyl versus 7-sec-butyl substituted 1H-indole-3-carboxylic acid derivatives were not found in the reviewed literature. However, the nature of the alkyl substituent at the 7-position of the indole ring is expected to influence the lipophilicity and steric profile of the molecule. These properties are critical for the interaction with the binding pockets of receptors such as AT1R. The size and shape of the alkyl group can affect how the molecule fits into the receptor's binding site, potentially altering its affinity and antagonist activity. For AT1R antagonists, a lipophilic side chain is often crucial for activity, and variations in the alkyl group can modulate this property. nih.gov

Effects of Carboxylic Acid Group and Acyl Residue Modifications

The carboxylic acid group at the 3-position of the indole ring is a key functional group that is often essential for the biological activity of these derivatives, particularly as AT1R antagonists. This acidic moiety can mimic the C-terminal carboxylic acid of angiotensin II, a crucial interaction for receptor binding. nih.gov In many AT1R antagonists, the presence of an acidic group like a carboxylic acid or a bioisosteric equivalent such as a tetrazole is a common structural feature. nih.gov

Role of Substituents on the Indole Ring and Phenyl Moiety

Substituents on both the indole ring and any attached phenyl moieties play a crucial role in modulating the biological activity of these compounds. For AT1R antagonists, the introduction of a phenyl group, often as part of a larger biphenyl (B1667301) structure, is a common strategy to enhance binding affinity. nih.gov The substitution pattern on this phenyl ring is also critical. For example, introducing a carboxylic acid group at the para-position of a benzyl (B1604629) group attached to the indole was a key step in the development of losartan, as it mimicked the tyrosine side chain of angiotensin II and increased binding affinity. nih.gov

Within the indole ring itself, in addition to the 7-position, other positions can be substituted to optimize activity. The introduction of various substituents can influence the electronic properties and conformation of the molecule, thereby affecting its interaction with the receptor. In the context of AT1R antagonists, derivatives with 1,4-disubstituted or 1,5-disubstituted indoles have been synthesized and evaluated, showing that the placement of substituents is key to achieving high-affinity binding. nih.gov

Below is a table summarizing the binding affinities of some N-phenyl indole derivatives as AT1R antagonists.

| Compound | R1 | R2 | R3 | IC50 (nM) |

| 1a | H | H | H | 1.8 |

| 1b | CH3 | H | H | 2.5 |

| 1c | H | CH3 | H | 1.2 |

| 1d | H | H | CH3 | 3.1 |

| Data sourced from studies on N-phenyl indole derivatives as AT1 antagonists. nih.gov |

This data indicates that small modifications to the substitution pattern can lead to significant changes in binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in drug discovery and medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. The fundamental principle of QSAR is that the variations in the biological effects of a group of molecules are dependent on the changes in their physicochemical properties. By developing and validating robust QSAR models, it becomes possible to predict the activity of novel, un-synthesized compounds, thereby prioritizing the synthesis of molecules with the highest potential efficacy and guiding lead optimization.

In the context of this compound and its derivatives, QSAR studies are instrumental in elucidating the specific structural features that govern their biological activities. These models are typically developed by calculating a wide array of molecular descriptors for each compound in a series and then using statistical methods to identify which descriptors are most influential in modulating the biological response.

Descriptor Calculation and Selection

The initial step in any QSAR study involves the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized as:

1D Descriptors: These are based on the molecular formula and include parameters like molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices, molecular connectivity indices, and counts of specific structural fragments.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and encompass steric, electronic, and hydrophobic properties. Examples include molecular volume, surface area, dipole moment, and partial charges.

Once a large pool of descriptors is calculated, a critical step is to select a subset of the most relevant descriptors that have a significant correlation with the biological activity. This process helps to avoid overfitting the model and improves its predictive power. Various statistical techniques, such as stepwise multiple linear regression (MLR) and genetic algorithms, are employed for this purpose.

Model Building and Validation

With the selected descriptors, a mathematical model is constructed to relate them to the biological activity. Several methods can be used to build QSAR models:

Multiple Linear Regression (MLR): This is one of the simplest and most common methods, which assumes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A more advanced regression technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest (RF) are increasingly being used to capture complex, non-linear relationships between structure and activity. frontiersin.org

The predictive ability and robustness of the developed QSAR model must be rigorously validated. This is typically done through internal and external validation techniques.

Internal Validation: Methods like leave-one-out (LOO) cross-validation and leave-many-out (LMO) cross-validation are used to assess the model's stability and predictive power on the training set data. eurjchem.com

External Validation: The model's ability to predict the activity of new compounds is evaluated using an external test set of molecules that were not used in the model development process. eurjchem.com

Application to Indole-3-Carboxylic Acid Derivatives

Several QSAR studies have been conducted on various classes of indole derivatives, providing valuable insights that can be extrapolated to the this compound scaffold. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structure-activity relationships of indole derivatives as inhibitors of various enzymes. nih.govnih.gov

CoMFA calculates steric and electrostatic fields around the aligned molecules, while CoMSIA, in addition to these, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The results of these analyses are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

For example, a hypothetical CoMFA study on a series of 7-substituted indole-3-carboxylic acid derivatives might reveal that:

Sterically favorable regions near the 7-position indicate that bulky substituents, such as the isopropyl group, are beneficial for activity.

Electropositive favorable regions around the carboxylic acid group might suggest that this group is involved in a key electrostatic interaction with the biological target.

Hydrophobic favorable regions could point to the importance of lipophilic character in certain parts of the molecule for optimal binding.

The following table presents hypothetical data from a 2D-QSAR study on a series of indole derivatives, illustrating the correlation between selected descriptors and biological activity.

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |

| 1 | 217.26 | 2.8 | 63.3 | 5.2 | 4.8 |

| 2 | 203.23 | 2.5 | 63.3 | 8.1 | 7.5 |

| 3 | 231.29 | 3.1 | 63.3 | 3.9 | 4.1 |

| 4 | 245.32 | 3.4 | 63.3 | 2.5 | 2.9 |

| 5 | 219.24 | 2.9 | 72.5 | 6.5 | 6.1 |

| 6 | 233.27 | 3.2 | 72.5 | 4.7 | 5.0 |

This table is for illustrative purposes and does not represent actual experimental data.

The statistical parameters from such a QSAR model are crucial for its evaluation. Key parameters include:

| Parameter | Description | Typical Value for a Good Model |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| Q² or R²cv | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 |

| R²pred | Predictive R² for the external test set (external predictive ability) | > 0.5 |

A study on 3-substituted indole derivatives as anti-inflammatory agents demonstrated the generation of statistically significant QSAR models with good correlation coefficients, indicating a strong relationship between the physicochemical properties and the observed activity. researchgate.net Similarly, QSAR models have been developed for indole derivatives targeting various other biological endpoints, including phosphodiesterase IV inhibition and ROCK-2 inhibition. nih.govnih.gov These studies consistently highlight the importance of specific steric, electronic, and hydrophobic features for potent biological activity.

Preclinical Pharmacological and Biological Activity Profiling of 7 Isopropyl 1h Indole 3 Carboxylic Acid Analogues

Enzyme Modulation and Inhibition

Analogues of 7-Isopropyl-1H-indole-3-carboxylic acid have demonstrated the ability to interact with and modulate the activity of several critical enzymes, highlighting their therapeutic potential across different disease areas.

Adenosine Monophosphate-activated Protein Kinase (AMPK) Activation

AMPK is a crucial regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic disorders. Studies have identified certain indole-3-carboxylic acid derivatives as direct activators of the human AMPK α1β1γ1 isoform. nih.gov Notably, compounds such as PF-06409577, PF-06885249, and PF-06679142 have been investigated as potential clinical candidates. nih.govacs.org The primary clearance mechanism for these compounds in animals and humans is through glucuronidation, forming acyl glucuronide metabolites. nih.govacs.org

In vitro pharmacological evaluations have confirmed that these acyl glucuronide metabolites (M1, M2, and M3) retain the ability to selectively activate β1-containing AMPK isoforms. nih.govacs.org Furthermore, both the parent carboxylic acids and their glucuronide conjugates have been shown to activate cellular AMPK in human hepatocytes, leading to the inhibition of de novo lipogenesis. nih.govacs.org Co-crystallization studies of the AMPK α1β1γ1 isoform with these compounds and their metabolites have provided molecular insights into the structural basis of their activating mechanism. nih.gov

Table 1: AMPK Activation by Indole-3-Carboxylic Acid Analogues

| Compound/Metabolite | Description | Activity |

| PF-06409577 (1) | 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid | Direct activator of human AMPK α1β1γ1 isoform nih.gov |

| PF-06885249 (2) | Indole-3-carboxylic acid derivative | Direct activator of human AMPK α1β1γ1 isoform nih.gov |

| PF-06679142 (3) | Indole-3-carboxylic acid derivative | Direct activator of human AMPK α1β1γ1 isoform nih.gov |

| M1, M2, M3 | Acyl glucuronide metabolites of compounds 1, 2, and 3 | Retained selective activation of β1-containing AMPK isoforms nih.govacs.org |

Cytosolic Phospholipase A2 (cPLA2) Inhibition

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory lipid mediators. Several indole (B1671886) carboxylic acid analogues have been identified as potent inhibitors of this enzyme. nih.govnih.govacs.org

Structure-activity relationship studies on 3-acylindole-2-carboxylic acid derivatives have revealed that inhibitory potency is influenced by the length of the acyl residue at position 3, with optimal activity observed with chains of 12 or more carbons. nih.govacs.org The introduction of a carboxylic acid moiety on an alkyl chain at position 1 of the indole ring can significantly enhance inhibitory potency. nih.govacs.org For instance, 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid demonstrated high potency with an IC50 of 0.5 µM, approximately 20-fold more active than the standard cPLA2 inhibitor, arachidonyl trifluoromethyl ketone. nih.govacs.org

Further investigations into 3-(octadecanoylaminomethyl)indole-2-carboxylic acid derivatives also identified inhibitors of cPLA2, with 1-methyl-3-octadecanoylindole-2-carboxylic acid being the most active, exhibiting an IC50 of 8 µM. nih.gov

Table 2: cPLA2 Inhibition by Indole Carboxylic Acid Analogues

| Compound | Class | Inhibitory Activity (IC50) |

| 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid | 3-Acylindole-2-carboxylic acid derivative | 0.5 µM nih.govacs.org |

| 1-Methyl-3-octadecanoylindole-2-carboxylic acid | 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivative | 8 µM nih.gov |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurological disorders. nih.gov Various indole derivatives have been synthesized and evaluated as inhibitors of these enzymes. nih.govnih.gov

A series of indole derivatives were found to be selective MAO-B inhibitors with Ki values in the nanomolar to micromolar range. nih.gov The most potent among them, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, displayed a Ki value of 0.03 µM and was 99-fold more selective for the B isoform. nih.gov Additionally, studies on indole-3-carbinol (B1674136) have shown its potent inhibitory effects on both MAO-A and MAO-B, with IC50 values of 19.52 µM and 40.05 µM, respectively. researchgate.net

Furthermore, research into indole-5,6-dicarbonitriles and related pyrrolo[3,4-f]indole-5,7-dione derivatives has identified potent inhibitors of both MAO-A and MAO-B. nih.gov In contrast, indole-5,6-dicarboxylic (B8628679) acids were found to be weak MAO inhibitors. nih.gov

Table 3: MAO Inhibition by Indole Analogues

| Compound | Target | Inhibitory Activity |

| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | Ki = 0.03 µM nih.gov |

| Indole-3-carbinol | MAO-A | IC50 = 19.52 µM researchgate.net |

| Indole-3-carbinol | MAO-B | IC50 = 40.05 µM researchgate.net |

| Pyrrolo[3,4-f]indole-5,7-dione derivative (4g) | MAO-A | IC50 = 0.250 µM nih.gov |

| Pyrrolo[3,4-f]indole-5,7-dione derivative (4d) | MAO-B | IC50 = 0.581 µM nih.gov |

Receptor Antagonism

Transport Inhibitor Response 1 (TIR1) Antagonism (Auxinic Herbicides)

The natural plant hormone auxin, with indole-3-acetic acid (IAA) as a prime example, regulates numerous aspects of plant growth and development by binding to the F-box protein Transport Inhibitor Response 1 (TIR1). nih.govnih.govresearchgate.net Synthetic auxins that mimic IAA are effective herbicides. nih.govnih.gov Research has focused on developing novel indole-3-carboxylic acid derivatives as TIR1 antagonists for weed control. nih.govnih.gov

A series of α-substituted indole-3-carboxylic acid derivatives have been synthesized and shown to exhibit significant herbicidal activity. nih.govnih.gov In petri dish assays, many of these compounds displayed good to excellent inhibition (60–97% inhibitory rates) on the roots and shoots of both dicotyledonous rape (Brassica napus) and monocotyledonous barnyard grass (Echinochloa crus-galli). nih.govnih.gov For example, compounds 10d and 10h at a concentration of 100 mg/L showed inhibition rates of 96% and 95%, respectively, on the root of rape, and maintained high inhibition rates even at 10 mg/L. nih.govnih.gov Molecular docking studies suggest these compounds interact with the TIR1 protein through π–π stacking, hydrogen bonding, and hydrophobic interactions. nih.govnih.gov

Furthermore, the bioisosteric replacement of the carboxylic acid group in IAA with a tetrazole has led to the discovery of indole-3-tetrazole, which preferentially binds to TIR1 over other auxin co-receptors like AFB5. researchgate.net

Table 4: Herbicidal Activity of Indole-3-Carboxylic Acid Analogues as TIR1 Antagonists

| Compound | Target Plant | Concentration | Inhibition Rate (%) |

| 10d | Rape (root) | 100 mg/L | 96 nih.govnih.gov |

| 10d | Rape (root) | 10 mg/L | 92 nih.govnih.gov |

| 10h | Rape (root) | 100 mg/L | 95 nih.govnih.gov |

| 10h | Rape (root) | 10 mg/L | 93 nih.govnih.gov |

Antiproliferative and Antineoplastic Mechanisms

The indole scaffold is a common feature in many anticancer agents. acs.orgnih.govnih.gov Various indole carboxylic acid analogues have been synthesized and evaluated for their antiproliferative activity against a range of human tumor cell lines. researchgate.netnih.govmdpi.com

A series of indole-aryl amide derivatives containing a tryptamine (B22526) or an indolylacetic acid nucleus were tested for their in vitro cytotoxicity. researchgate.netnih.gov Some of these compounds showed good activity against cell lines including HT29 (colon), HeLa (cervical), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). researchgate.netnih.gov One compound, in particular, demonstrated noteworthy selectivity for HT29 cells and was found to induce cell cycle arrest in the G1 phase and promote apoptosis. researchgate.netnih.gov

In another study, substituted-N-benzyl-1H-indole-2-carbohydrazides were synthesized and tested against MCF-7, A549 (lung), and HCT (colon) cancer cell lines. mdpi.com Several of these derivatives exhibited moderate to high cytotoxicity, with one compound showing the highest activity with an average IC50 of 2 µM. mdpi.com This compound was also found to induce S-phase cell cycle arrest. mdpi.com

Furthermore, indole-3-carboxylic acid isolated from the red alga Halymenia durvillei showed moderate antiproliferative activity against the A549 lung cancer cell line with an inhibition percentage of 25.81%. elsevierpure.com

Table 5: Antiproliferative Activity of Indole Carboxylic Acid Analogues

| Compound Class/Derivative | Cell Line | Activity (IC50 / % Inhibition) | Mechanism of Action |

| Indole-aryl-amide derivative (Compound 5) | HT29 (Colon) | Low µM range Ki researchgate.netnih.gov | G1 phase cell cycle arrest, apoptosis induction researchgate.netnih.gov |

| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7, A549, HCT | Average IC50 = 2 µM mdpi.com | S-phase cell cycle arrest mdpi.com |

| Indole-3-carboxylic acid | A549 (Lung) | 25.81% inhibition elsevierpure.com | Not specified |

Tubulin Polymerization Inhibition

The indole ring system is a crucial component of many agents that inhibit tubulin polymerization, a key process in cell division. unmc.edu Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for the formation of the mitotic spindle during mitosis. nih.gov Disruption of microtubule dynamics can halt the cell cycle in the G2/M phase, leading to apoptosis, which makes tubulin an important target for anticancer drug development. nih.gov

Analogues of indole-3-carboxylic acid have been designed as tubulin polymerization inhibitors, often drawing inspiration from natural products like Combretastatin A-4 (CA-4). nih.gov These synthetic compounds typically mimic the structure of CA-4, which features a trimethoxyphenyl (TMP) moiety (A ring) and another aromatic ring (B ring). nih.gov The indole skeleton is frequently used as a substitute for the B ring. nih.gov

Research has shown that specific structural modifications to the indole nucleus can enhance cytotoxicity and the ability to inhibit microtubule formation. For instance, a series of 2-aryl-3-aroyl indole-based analogues were developed as potent tubulin inhibitors. nih.gov Similarly, indole-3-glyoxylamides have demonstrated significant inhibition of tubulin polymerization and in vitro cytotoxicity against cancer cell lines. nih.gov

Table 1: Tubulin Polymerization Inhibition by Indole Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Specific Analogue Example | Target Cancer Cell Lines | IC₅₀ for Tubulin Polymerization | IC₅₀ for Cytotoxicity | Reference |

|---|---|---|---|---|---|

| Indole-Chalcone | Compound 54 | Six different cancer cell lines | 2.68 ± 0.15 µM | 3–9 nM | nih.gov |

| Indole-3-glyoxylamide | Compound 32 | FaDu | 8.3 µM | 31 nM (LC₅₀) | nih.gov |

| Indole-3-glyoxylamide | Compound 33 | FaDu | 6.6 µM | 55 nM (LC₅₀) | nih.gov |

| 2-Aryl-3-aroyl Indole | OXi8006 (34) | Not specified | Not specified | Not specified | nih.gov |

| 7-heterocyclyl-1H-indole | Compound 1k | MCF-7 | 0.58 ± 0.06 µM | 4.5 ± 1 nM | nih.gov |

DNA Intercalation Mechanisms

DNA is a primary target for many therapeutic agents. Small molecules can interact with DNA through non-covalent binding, which includes intercalation, where aromatic moieties insert themselves between the base pairs of the DNA double helix. google.com This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

While direct intercalation by this compound analogues is not extensively detailed, related indole compounds have been shown to interact with DNA and associated enzymes. Molecular docking studies on dipeptide derivatives containing indole-3-carboxylic acid suggest that these molecules have a strong binding affinity for DNA gyrase. tandfonline.com DNA gyrase is a crucial bacterial enzyme that manages DNA supercoiling, and its inhibition disrupts bacterial DNA replication. tandfonline.com This suggests that one of the antimicrobial mechanisms of these indole derivatives is the targeting of DNA-related processes. tandfonline.com

Apoptosis Induction in Cellular Models

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key mechanism by which indole-based tubulin inhibitors exert their anticancer effects is through the induction of apoptosis. nih.gov

By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. nih.govnih.gov Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway. nih.gov Mechanistic studies have confirmed that indole-chalcone derivatives, for example, effectively interfere with mitosis, leading to G2/M arrest and subsequent apoptosis in cancer cells. nih.gov Similarly, a study on non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors based on an indole-3-carboxylic acid scaffold found that the lead compound induced apoptosis, which was involved in its anti-tumor activity. nih.gov

Antidiabetic Potential

The indole scaffold is also being explored for its potential in treating metabolic diseases like type 2 diabetes. elsevierpure.com One of the key targets in this area is the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ).

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

PPARs are a group of nuclear receptors that act as ligand-activated transcription factors, playing a vital role in regulating glucose and lipid metabolism. chula.ac.thresearchgate.net There are three isoforms: PPARα, PPARβ/δ, and PPARγ. chula.ac.th PPARγ is highly expressed in adipose tissue and is a key regulator of adipogenesis, insulin (B600854) sensitivity, and glucose metabolism. chula.ac.thresearchgate.net Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used therapeutically to improve insulin sensitivity and lower blood glucose levels in patients with type 2 diabetes. researchgate.net

Inspired by the structural features of known PPARγ agonists, researchers have synthesized and evaluated various indole derivatives for their potential as new antidiabetic agents. elsevierpure.comnih.gov For instance, tryptoline-3-carboxylic acid derivatives have been synthesized and screened for their antidiabetic activity, with some compounds showing potent effects in animal models of diabetes. nih.govnih.gov These compounds are believed to exert their effects, at least in part, through PPAR-γ agonism. nih.govnih.gov The development of indole-based PPARγ agonists continues to be an active area of research, aiming to find novel ligands with improved efficacy and fewer side effects compared to existing therapies. elsevierpure.comresearchgate.net

Antimicrobial and Antileishmanial Properties

Derivatives of indole have demonstrated a broad spectrum of antimicrobial activities. chula.ac.th The indole nucleus is a common feature in molecules that are effective against bacteria, fungi, and parasites like Leishmania. chula.ac.thnih.govtandfonline.com

Indole-3-carboxylic acid has been conjugated with dipeptides to create hybrids with significant antibacterial and antifungal properties. tandfonline.com These compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as fungi (Candida albicans, Aspergillus niger), showing promising activity. tandfonline.com Molecular docking studies suggest these compounds may act by inhibiting key enzymes like DNA gyrase in bacteria and lanosterol-14-alpha demethylase in fungi. tandfonline.com Other research has focused on indole-2-carboxylic acid derivatives, which have also shown notable antifungal activity against C. albicans. mdpi.com

Furthermore, indole derivatives have emerged as a promising class of agents against leishmaniasis, a parasitic disease caused by Leishmania protozoa. nih.govnih.gov The development of new antileishmanial drugs is critical due to the toxicity and resistance associated with current treatments. tandfonline.com Several indole-based scaffolds have shown potent activity against the Leishmania parasite. nih.govnih.gov For example, indolylmaleimide derivatives have been identified as potent inhibitors of leishmanial topoisomerase 1B, an enzyme essential for parasitic replication, leading to apoptotic cell death in the parasite. nih.gov Other studies have shown that 3-(α-azolylbenzyl)indoles are highly active against Leishmania amastigotes, the intracellular stage of the parasite, and can significantly reduce the parasite burden in animal models. tandfonline.com

Table 2: Antimicrobial and Antileishmanial Activity of Indole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Organism | Mechanism/Activity | IC₅₀ / MIC | Reference |

|---|---|---|---|---|

| Indole-3-carboxamido-polyamine | Staphylococcus aureus, Acinetobacter baumannii, Cryptococcus neoformans | Intrinsic antimicrobial activity, membrane disruption | ≤ 0.28 µM (MIC) | |

| Indolylmaleimide | Leishmania donovani | Topoisomerase 1B inhibition | Potent activity reported | nih.gov |

| 3-(α-azolylbenzyl)indole (PM17) | Leishmania mexicana (axenic amastigotes) | Ergosterol biosynthesis inhibition | 4.4 ± 0.1 μM | tandfonline.com |

| 3-(α-azolylbenzyl)indole (PM19) | Leishmania mexicana (axenic amastigotes) | Ergosterol biosynthesis inhibition | 6.4 ± 0.1 μM | tandfonline.com |

| 3-(α-azolylbenzyl)indole (PM19) | Leishmania (intracellular amastigotes) | Ergosterol biosynthesis inhibition | 1.3 μM | tandfonline.com |

| Isopropyl gallate (IPG) | Leishmania major (amastigotes) | Not specified | 13.45 μM |

Computational Chemistry and Molecular Modeling in the Design and Analysis of Indole 3 Carboxylic Acid Derivatives

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug discovery for screening virtual libraries of compounds and for elucidating the mechanism of action of a potential drug.

In the context of indole (B1671886) derivatives, molecular docking studies have been successfully employed to identify and characterize ligand-target interactions. For instance, a computational study on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA), an analog of the target compound, used molecular docking to investigate its potential as an aromatase inhibitor. nih.gov The study revealed that TICA could bind within the active site of human placental aromatase, indicating its potential therapeutic application. nih.gov Similarly, in silico simulations have been used to identify a potential binding cluster for indole-3-carbinol (B1674136) derivatives on the surface of human neutrophil elastase, suggesting an allosteric mechanism of inhibition. nih.gov

For 7-Isopropyl-1H-indole-3-carboxylic acid, molecular docking would be used to predict its binding affinity and pose within the active site of a selected protein target. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to rank the different binding poses based on their estimated free energy of binding. The results can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. This information is invaluable for understanding the structural basis of its biological activity.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding energy, suggesting a stable interaction. |

| Interacting Residues | TYR 89, LEU 154, PHE 212 | Key amino acids in the protein's active site involved in binding. |

| Hydrogen Bonds | Carboxylic acid with TYR 89 | A critical hydrogen bond stabilizing the complex. |

| Hydrophobic Interactions | Isopropyl group with LEU 154 | The isopropyl moiety fits into a hydrophobic pocket. |

| Pi-Pi Stacking | Indole ring with PHE 212 | Aromatic ring interaction contributing to binding affinity. |

This table is illustrative and presents the type of data generated from a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked complex and for analyzing the conformational changes that may occur in both the ligand and the protein upon binding.

The stability of a ligand within a protein's binding pocket can be confirmed through MD simulations. A study on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid utilized a 100-nanosecond MD simulation to confirm the dynamic stability of the ligand-aromatase complex predicted by docking. nih.gov Such simulations provide metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability of the complex and the flexibility of its components. Furthermore, MD simulations are used to explore the conformational space of indole derivatives themselves. For example, the conformational space of 1H-Indole-3-Acetic Acid (IAA) was investigated using MD simulations to identify its lowest energy conformers. researchgate.net

Applying MD simulations to this compound, both alone and in complex with a target protein, would provide critical information. These simulations can validate the stability of the binding pose obtained from docking and reveal how the compound adapts its conformation within the binding site. This dynamic understanding is essential for confirming whether the key interactions predicted by docking are maintained over time.

Table 2: Illustrative Molecular Dynamics Simulation Data for a Ligand-Protein Complex

| Simulation Parameter | Result | Significance |

| Simulation Time | 100 ns | A standard simulation length to assess stability. |

| Ligand RMSD | < 2.0 Å | Indicates the ligand remains stably bound in its initial docked pose. |

| Protein RMSF (Binding Site) | Low | Suggests the binding pocket residues remain stable upon ligand binding. |

| Key Interaction Persistence | > 90% | The crucial hydrogen bonds and hydrophobic contacts are maintained throughout the simulation. |

This table is illustrative, showing typical metrics and their interpretation from an MD simulation study.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.commdpi.com It is highly effective for calculating a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

DFT calculations are widely applied to indole derivatives and carboxylic acids to understand their structure and reactivity. researchgate.netresearchgate.net In the study of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, DFT at the B3LYP/6-311++G(d,p) level was used to optimize the molecular geometry and analyze its vibrational spectra and electronic structure. nih.gov Such calculations can also produce molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. mdpi.com

For this compound, DFT calculations would provide a detailed understanding of its electronic characteristics. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule. The MEP map would identify the electron-rich regions (like the carboxylic oxygen atoms) and electron-deficient regions, offering insights into how the molecule will interact with its biological target on an electronic level.

Table 3: Predicted Electronic Properties of this compound from DFT Calculations

| Electronic Property | Predicted Value | Implication |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity, influencing solubility and binding. |

This table is illustrative, presenting key electronic properties that can be derived from DFT calculations.

Applications in Rational Reagent Design and Property Prediction

The ultimate goal of employing computational tools like docking, MD, and DFT is to facilitate the rational design of new molecules with improved properties. The insights gained from these methods provide a roadmap for modifying a lead compound, such as this compound, to enhance its efficacy, selectivity, or pharmacokinetic profile.

Computational approaches guide the design process by establishing a structure-activity relationship (SAR) or quantitative structure-activity relationship (QSAR). frontiersin.org For example, if docking and MD simulations show that the isopropyl group at the 7-position fits into a hydrophobic pocket, but that the pocket has additional space, a medicinal chemist might rationally design derivatives with larger alkyl groups at that position to improve hydrophobic interactions and binding affinity. DFT calculations can predict how such modifications would alter the electronic properties of the molecule, ensuring that favorable electronic interactions are maintained or enhanced.

This integrated computational approach has been pivotal in the development of various indole-based compounds, including kinase inhibitors and auxin mimics. beilstein-journals.orgdrugbank.comdntb.gov.ua By predicting the properties and biological activity of virtual compounds before their synthesis, computational chemistry accelerates the drug discovery process, reduces costs, and increases the likelihood of success in developing new and effective therapeutic agents.

Metabolic and Biochemical Pathways Involving Indole 3 Carboxylic Acid

Indolic Tryptophan Metabolism

The biosynthesis of indole-3-carboxylic acid is intricately linked to the metabolism of tryptophan. In plants, such as Arabidopsis thaliana, I3CA is synthesized from tryptophan through a pathway involving key intermediates like indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (B3204565) (IAN). nih.govnih.govresearchgate.net This pathway is crucial for the plant's defense mechanisms against pathogens. nih.govnih.govresearchgate.net

In microorganisms, the production of I3CA is often associated with the metabolism of indole-3-acetic acid (IAA), a significant phytohormone. Two primary pathways for IAA biosynthesis in bacteria, the indole-3-acetamide (B105759) (IAM) pathway and the indole-3-pyruvate (IPyA) pathway, can also lead to the formation of I3CA. mdpi.com In some fungi, I3CA has been identified as a degradation product of IAA. The presence of both IAM and I3CA in certain fungal cultures suggests a metabolic connection.

The table below summarizes the key pathways in indolic tryptophan metabolism leading to the formation of Indole-3-carboxylic acid.

| Pathway Name | Precursor | Key Intermediates | Organism Type |

| Tryptophan-dependent pathway | Tryptophan | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Plants (e.g., Arabidopsis thaliana) |

| Indole-3-acetamide (IAM) pathway | Tryptophan | Indole-3-acetamide (IAM), Indole-3-acetic acid (IAA) | Bacteria, Fungi |

| Indole-3-pyruvate (IPyA) pathway | Tryptophan | Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde (IAAld) | Bacteria, Fungi |

Enzymatic Transformations of Indole-3-carboxylic Acid

Indole-3-carboxylic acid is subject to further enzymatic transformations, which play a role in various biological processes. These transformations include decarboxylation and reduction reactions.

A key enzymatic reaction involving indole-3-carboxylic acid is its reversible decarboxylation to indole (B1671886) and carbon dioxide. nih.govnih.gov This reaction is catalyzed by indole-3-carboxylate (B1236618) decarboxylase, a member of the UbiD family of enzymes. nih.govnih.govwikipedia.org These enzymes are dependent on a prenylated flavin mononucleotide (prFMN) cofactor for their catalytic activity. nih.govnih.gov The reaction is reversible, and under ambient conditions, it tends to favor decarboxylation. nih.gov This enzyme is activated by divalent metal ions such as Zn²⁺, Mn²⁺, or Mg²⁺. wikipedia.org

The enzymatic activity of indole-3-carboxylic acid decarboxylase can be coupled with other enzymes to create novel biosynthetic pathways. For instance, it has been demonstrated that indole-3-carboxylic acid decarboxylase can be paired with a carboxylic acid reductase. nih.govnih.gov This enzyme cascade can achieve the formation of indole-3-carboxyaldehyde from indole and CO₂ in a one-pot synthesis under ambient conditions. nih.govnih.gov Carboxylic acid reductases are enzymes that can biocatalytically reduce a carboxylic acid to its corresponding aldehyde. google.com

The following table outlines the enzymatic transformations of Indole-3-carboxylic acid.

| Enzyme | Substrate(s) | Product(s) | Cofactor/Activator |

| Indole-3-carboxylate Decarboxylase (UbiD family) | Indole-3-carboxylic acid | Indole, CO₂ | prenylated Flavin Mononucleotide (prFMN), Zn²⁺, Mn²⁺, or Mg²⁺ |

| Indole-3-carboxylate Decarboxylase + Carboxylic Acid Reductase | Indole, CO₂ | Indole-3-carboxyaldehyde | - |

Role in Biosynthetic Pathways (e.g., Violacein (B1683560) Biosynthesis)

Indole-3-carboxylic acid and its metabolic precursors are involved in the biosynthesis of more complex natural products. A notable example is the biosynthesis of violacein, a violet pigment produced by the bacterium Chromobacterium violaceum with a range of biological activities, including antibacterial and antitumor effects. nih.govnih.govnih.govmdpi.com

The biosynthesis of violacein starts with L-tryptophan. nih.govnih.govresearchgate.net The initial steps of the pathway involve the oxidation of a tryptophan moiety to an indole-3-pyruvic acid (IPA) imine, a reaction catalyzed by the enzyme VioA. nih.govacs.org While indole-3-carboxylic acid is not a direct intermediate in the main violacein biosynthetic pathway, its formation from L-tryptophan has been observed in growing cultures of C. violaceum. nih.govnih.gov This suggests a metabolic link and the potential for tryptophan to be shunted into different metabolic routes within the organism. The core structure of violacein is a dimer of modified tryptophan units, highlighting the central role of indolic compounds in its formation. nih.gov

Emerging Research Directions and Advanced Applications of Indole 3 Carboxylic Acid Scaffolds

Design of Novel Hybrid Scaffolds for Enhanced Bioactivity

A key strategy in modern drug discovery involves the creation of hybrid molecules, where a known bioactive scaffold is combined with other chemical moieties to enhance potency, improve selectivity, or introduce new biological functions. The indole-3-carboxylic acid core is an excellent platform for this approach. rsc.org

One prominent area of this research is the conjugation of the indole-3-carboxylic acid scaffold with amino acids and peptides. researchgate.netrsc.org A study detailed the synthesis of a novel series of indole-3-carboxylic acid derivatives linked to amino acids and dipeptides using a solution-phase technique. researchgate.net These hybrid compounds were evaluated for their biological activities, demonstrating the potential of this design strategy. researchgate.net The molecular docking studies of similar peptide-heterocycle hybrids have shown encouraging binding interactions with microbial enzymes like DNA gyrase. rsc.org

Table 1: Physical Data of Synthesized Indole-3-carboxyl-Amino Acid/Peptide Hybrids Data sourced from a study on novel indole-3-carboxylic acid derivatives. researchgate.net

| Compound Name | Molecular Formula | Molecular Weight (m/z) | Physical State | Yield (%) |

| Indole-3-carboxyl phenylalanine methyl ester | C₁₉H₁₈N₂O₃ | 323.1 | Yellow semisolid | 87.2 |

| Indole-3-carboxyl tyrosine methyl ester | C₁₉H₁₈N₂O₄ | 337.2 | Orange crystals | 82.4 |

| Indole-3-carboxyl glycine (B1666218) methyl ester | C₁₂H₁₂N₂O₄ | 231.1 | Brown semisolid | 78.9 |

| Indole-3-carboxyl dipeptide methyl ester | C₂₈H₂₆N₃O₅ | 485.3 | Yellow crystals | 84.6 |

Researchers have also designed and synthesized hybrid compounds for other therapeutic targets. For instance, novel coumarin-indole derivatives have been developed as potent inhibitors of tubulin polymerization, showing significant anticancer activity. nih.gov Similarly, indole-curcumin hybrids have demonstrated notable anticancer effects against various cell lines. nih.gov The development of nitrofuranyl indole (B1671886) carboxylates as potential antibacterial drug conjugates is another example of a hybrid design strategy aimed at combating antimicrobial resistance. chemrxiv.org This approach of creating conjugate compounds is a cornerstone for developing new medicines with improved efficacy. rsc.org

Exploration of New Therapeutic Areas

The inherent bioactivity of the indole-3-carboxylic acid scaffold has prompted its investigation across a diverse range of therapeutic areas, leading to the discovery of novel applications.

Antihypertensive Activity: Recent studies have focused on designing indole-3-carboxylic acid derivatives as potent antagonists of the angiotensin II type 1 (AT1) receptor, a key target in managing hypertension. nih.gov In vitro radioligand binding studies showed that new derivatives possess a high nanomolar affinity for the AT1 receptor, comparable to established drugs like losartan (B1675146). nih.govnih.gov In vivo studies in spontaneously hypertensive rats confirmed their ability to lower blood pressure upon oral administration, with some compounds showing a more prolonged effect than losartan. nih.gov

Anticancer Activity: The indole framework is a common feature in many anticancer agents. Research has expanded to include indole-3-carboxylic acid derivatives targeting various mechanisms of cancer progression.

Enzyme Inhibition: Derivatives have been synthesized that act as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important target in cancer therapy. One such compound showed significant antiproliferative effects against lung cancer cells. nih.gov

Receptor Antagonism: New pyrazolinyl-indole derivatives have been evaluated as epidermal growth factor receptor (EGFR) inhibitors, with some compounds displaying significant growth inhibition in leukemia cells. nih.gov

Other Mechanisms: Research has also explored coumarin-indole derivatives as tubulin polymerization inhibitors and indole-curcumin hybrids with broad cytotoxic activity against various cancer cell lines. nih.gov Furthermore, certain N-(4-aminobenzyl)-N-(4-hydroxybenzyl)-2-(1H-indol-3-yl) acetamide (B32628) derivatives have shown substantial selectivity towards malignant colon cancer cells while sparing healthy intestinal cells. mdpi.com

Antimicrobial and Anthelmintic Activity: Hybrid molecules incorporating the indole-3-carboxylic acid scaffold have been synthesized and tested for their effectiveness against various pathogens. researchgate.net Derivatives conjugated with amino acids and peptides have exhibited significant antibacterial and anthelmintic activities when compared to standard drugs. researchgate.net Specifically, these compounds were active against strains like Enterococcus faecalis. researchgate.net

Other Emerging Areas: The therapeutic potential of these scaffolds continues to expand into new domains:

Antidiabetic: A series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and identified as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, highlighting their potential as treatments for diabetes. nih.gov

Neurological Disorders: Novel 1H-indole-3-carboxylic acid pyridine-3-ylamides have been identified as potent and selective antagonists for the 5-HT2C receptor, a target for treating various neuropsychiatric conditions. nih.gov

Agrochemicals: Beyond human medicine, indole-3-carboxylic acid derivatives have been designed as antagonists of the auxin receptor protein TIR1 for use as herbicides. frontiersin.org These compounds showed excellent inhibitory effects on the root and shoot growth of both dicotyledonous and monocotyledonous weeds. frontiersin.org

Synergistic Antifungal Agents: Indole-3-carboxylic acid isolated from an endophytic fungus was found to act as a synergist, enhancing the antagonistic effect of jasmonic acid against wheat powdery mildew (Blumeria graminis). frontiersin.org

Table 2: Selected New Therapeutic Areas for Indole-3-Carboxylic Acid Derivatives

| Therapeutic Area | Target/Mechanism | Finding | Citation(s) |

| Hypertension | Angiotensin II Receptor (AT1) Antagonist | High nanomolar affinity, comparable or superior to losartan in vivo. | nih.govnih.gov |

| Cancer | LSD1 Enzyme Inhibition | Potent antiproliferative effects against A549 lung cancer cells. | nih.gov |

| Cancer | EGFR Inhibition | Significant growth inhibition (78.76%) in leukemia cells. | nih.gov |

| Diabetes | Fructose-1,6-bisphosphatase (FBPase) Inhibition | Potent allosteric inhibitor with an IC₅₀ of 0.99 μM. | nih.gov |

| Bacterial Infections | Antibacterial | Significant activity against various bacterial strains, including E. faecalis. | researchgate.net |

| Neurological Disorders | 5-HT2C Receptor Antagonist | High affinity (IC₅₀=0.5 nM) and excellent selectivity. | nih.gov |

| Agriculture | TIR1 Receptor Antagonist (Herbicide) | Up to 96% inhibition on the root of rape (B. napus) at 100 mg/L. | frontiersin.org |

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to the synthesis of indole derivatives.

A novel, one-pot synthetic method for preparing indole-3-carboxylic acid (ICA) derivatives from isatin (B1672199) derivatives has been developed. wipo.int This process is noteworthy for being operationally simple, cost-effective, and avoiding the use of any reducing agents or transition metals. wipo.int Another approach involves the condensation of indoles with α-keto acids in an aqueous medium, which represents an environmentally benign method. acs.org The use of a bio-waste derived heterogeneous catalyst has also been reported for sustainable synthesis. acs.org

Flow chemistry offers a greener alternative to traditional batch processing. A concise flow synthesis of an indole-3-carboxylic ester has been successfully developed, allowing for rapid and scalable production. beilstein-journals.org This method provides better control over reaction parameters, often leading to higher yields and reduced waste. beilstein-journals.org

The use of modern coupling reagents that are more environmentally friendly is also a key strategy. Propylphosphonic anhydride (B1165640) (T3P) has been employed for the synthesis of indole-3-acetic acid derivatives. unmc.eduunmc.edu T3P is advantageous due to its effectiveness under mild conditions, its ready solubility, and the fact that its byproducts are water-soluble and easily removed, simplifying purification. unmc.eduunmc.edu Additionally, highly efficient and selective green approaches, such as a graphene oxide-catalyzed carbene transfer reaction in water, are being developed for the synthesis of related indole compounds. researchgate.net

Development of Advanced Analytical Methodologies